S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate
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Overview
Description
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, a benzodioxole ring, and a carbamothioate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate typically involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate moiety to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate involves its interaction with specific molecular targets. The trifluoromethyl group and benzodioxole ring can interact with enzymes or receptors, modulating their activity. The carbamothioate moiety may also play a role in binding to biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate
- S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioamide
Uniqueness
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate is unique due to the presence of the carbamothioate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3S/c16-14(17,18)15(21-11-8-4-5-9-12(11)22-15)19-13(20)23-10-6-2-1-3-7-10/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXPZPKHJBFPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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